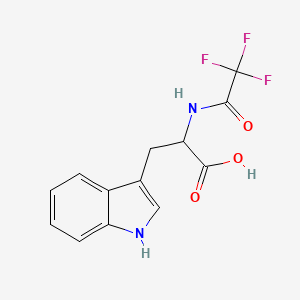
N-(trifluoroacetyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoroacetyl)tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and stability of the parent molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(trifluoroacetyl)tryptophan typically involves the reaction of tryptophan with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the sensitive tryptophan moiety. The reaction proceeds as follows:
- Dissolve tryptophan in an organic solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride dropwise while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Trifluoroacetyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The trifluoroacetyl group can be selectively reduced using mild reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Deprotected tryptophan.
Substitution: Substituted tryptophan derivatives.
Applications De Recherche Scientifique
N-(Trifluoroacetyl)tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for the amino group in peptide synthesis.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(trifluoroacetyl)tryptophan involves its interaction with various molecular targets, primarily through its trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, altering their conformation and activity. The indole ring of tryptophan can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(Trifluoroacetyl)glycine
- N-(Trifluoroacetyl)alanine
- N-(Trifluoroacetyl)phenylalanine
Comparison: N-(Trifluoroacetyl)tryptophan is unique among its analogs due to the presence of the indole ring, which imparts additional chemical reactivity and binding capabilities. This makes it particularly useful in applications requiring specific interactions with proteins and other biomolecules. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H11F3N2O3 |
|---|---|
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20) |
Clé InChI |
PCGKHZTZDMCZNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


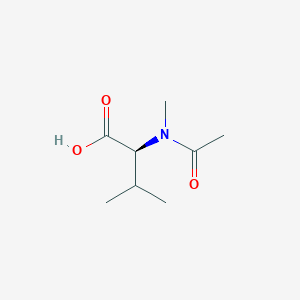
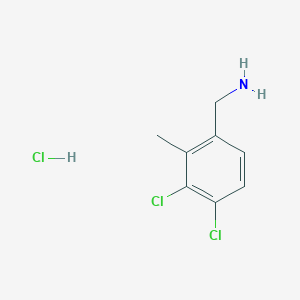
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
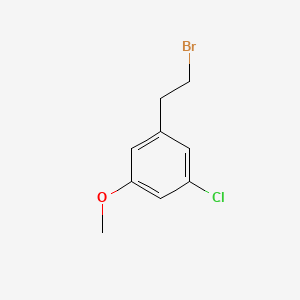
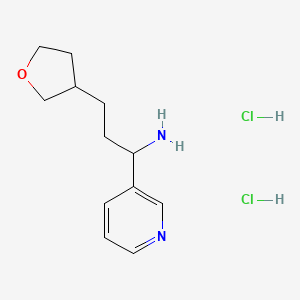
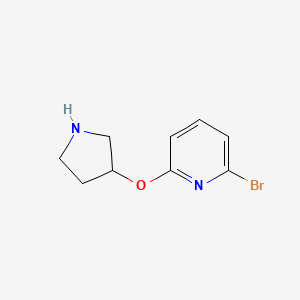
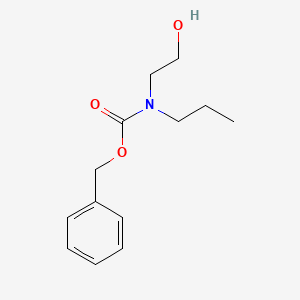
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
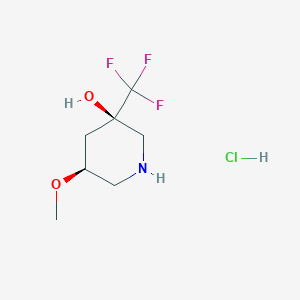
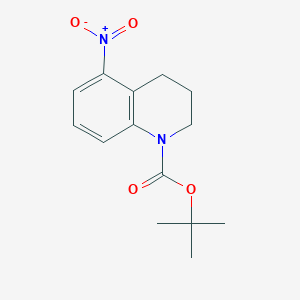
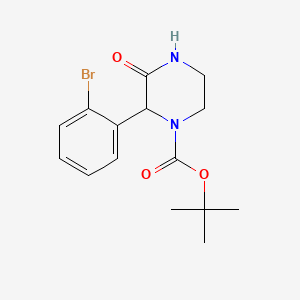
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)

